Ontazolast

Description

Historical Context of Leukotriene Pathway Inhibitor Development

The journey to understanding and modulating the leukotriene pathway began with the identification of the "slow-reacting substance of anaphylaxis" (SRS-A). This substance was later identified as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) nih.gov. Leukotrienes are inflammatory mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LO) wikipedia.orgnih.gov. They are key players in the inflammatory response, promoting bronchoconstriction, increased vascular permeability, and mucus secretion, all of which are hallmark features of asthma and allergic rhinitis wikipedia.orgwikipedia.orgdrugs.com.

This understanding spurred the development of two primary classes of therapeutic agents to counteract the effects of leukotrienes:

Leukotriene Receptor Antagonists (LTRAs): These drugs, such as montelukast and zafirlukast, work by blocking the action of cysteinyl leukotrienes at their receptors, specifically the CysLT1 receptor wikipedia.orgmedicalnewstoday.com.

Leukotriene Synthesis Inhibitors: This class of drugs, exemplified by zileuton, inhibits the 5-lipoxygenase enzyme, thereby preventing the production of all leukotrienes wikipedia.orgdrugs.com.

The development of these inhibitors marked a significant advancement in the management of inflammatory conditions, particularly asthma nih.gov. Early research focused on identifying compounds that could effectively and safely modulate this pathway.

Rationale for Investigating Ontazolast as a Therapeutic Modulator in Preclinical Research

This compound (also known as BIRM-270) emerged from the ongoing search for new and potent inhibitors of leukotriene biosynthesis medchemexpress.com. The primary rationale for its investigation in preclinical research was its potential to act as a potent inhibitor of leukotriene B4 (LTB4) biosynthesis medchemexpress.com. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a significant role in amplifying inflammatory responses wikipedia.org.

By targeting LTB4 synthesis, researchers hypothesized that this compound could offer a therapeutic benefit in inflammatory diseases where LTB4 is a key mediator. Preclinical studies are a critical step in drug discovery and development, designed to assess the safety and efficacy of a compound before it can be considered for human trials nih.govnih.gov. The investigation of this compound in these early-stage studies was driven by the need to understand its specific mechanism of action and its potential as a novel anti-inflammatory agent medchemexpress.com. Its development was part of a broader effort to discover new classes of leukotriene biosynthesis inhibitors that could provide alternative or complementary therapeutic options for inflammatory conditions like asthma medchemexpress.compatsnap.com.

Below is a summary of key leukotriene pathway inhibitors and their mechanisms of action, providing context for the investigation of novel compounds like this compound.

| Drug Class | Example(s) | Mechanism of Action | Primary Therapeutic Target |

| Leukotriene Receptor Antagonists | Montelukast, Zafirlukast | Competitively blocks cysteinyl leukotriene receptors (CysLT1) wikipedia.orgmedicalnewstoday.com | Asthma, Allergic Rhinitis drugs.com |

| 5-Lipoxygenase Inhibitors | Zileuton | Inhibits the 5-lipoxygenase enzyme, blocking the synthesis of all leukotrienes nih.govwikipedia.org | Asthma drugs.com |

| Investigational LTB4 Biosynthesis Inhibitors | This compound | Investigated as a potent inhibitor of LTB4 biosynthesis medchemexpress.com | Inflammatory Diseases (Preclinical) |

This table illustrates the different strategies employed to modulate the leukotriene pathway and highlights the specific niche that this compound was intended to fill in preclinical research.

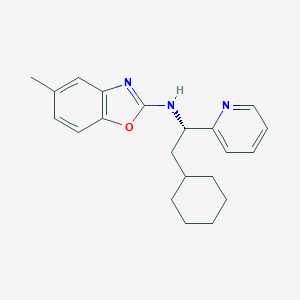

Structure

2D Structure

3D Structure

Properties

CAS No. |

147432-77-7 |

|---|---|

Molecular Formula |

C21H25N3O |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1 |

InChI Key |

RVXKHAITGKBBAC-SFHVURJKSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |

Synonyms |

BIRM 270 BIRM-270 N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine ontazolast |

Origin of Product |

United States |

Asymmetric Synthesis and Process Optimization for Research Scale

Strategic Approaches to Enantiomerically Pure Ontazolast for Preclinical Studies

The production of enantiomerically pure compounds is a key aspect of drug development, as different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties. nih.gov Optically active isomers of compounds, including this compound, can be prepared through various strategies such as using chiral synthons, employing chiral reagents, or by resolving racemic mixtures. nih.govfishersci.be

Racemic Synthesis and Chiral Resolution Methodologies

Racemic synthesis involves the production of a 50:50 mixture of enantiomers. wikidata.org While often simpler to achieve, the resulting racemic mixture typically requires further separation to obtain the desired enantiomerically pure compound. Chiral resolution, also known as enantiomeric resolution or optical resolution, is a process designed to separate these racemic mixtures into their individual enantiomers. wikidata.org

The most common method for chiral resolution involves converting the racemic mixture into a pair of diastereomeric derivatives. This is achieved by reacting the racemate with a chiral derivatizing agent, also referred to as a chiral resolving agent. These diastereomeric derivatives, which possess different physical properties, can then be separated by conventional crystallization techniques. Following separation, the pure enantiomers are regenerated by removing the resolving agent. wikidata.org A significant drawback of this traditional resolution approach is the inherent discarding of at least half of the starting racemic mixture. wikidata.org

Chiral Preparative Chromatography Techniques in Laboratory Synthesis

Chiral chromatography has emerged as an indispensable tool for the separation of enantiomers on both analytical and preparative scales in laboratory synthesis. nih.govkemiatech.com This technique is particularly valuable in the drug discovery process, enabling the isolation of quantities ranging from milligrams to kilograms of enantiomerically pure material for clinical trials. kemiatech.com

Various types of chiral stationary phases (CSPs) are commercially available, with polysaccharide-based columns being a popular choice due to their excellent chiral separation performance across a wide range of racemic compounds. nih.govfishersci.fi Optimization of chromatographic conditions is critical for efficient separation and involves careful consideration of factors such as the eluent composition (e.g., n-hexane/ethanol containing a modifier), particle size, column dimensions, flow rate, and injection volume. fishersci.fi

Chiral Acid-Mediated Resolution in Synthetic Pathways

Chiral acid-mediated resolution is a powerful method for achieving enantiomeric purity, often by forming diastereomeric salts. In the context of this compound synthesis, the isolation of the key (S)-pyridylamine building block has been successfully achieved through crystallization with L-tartaric acid. This process results in the tartrate salt in greater than 99% enantiomeric excess (ee), which can then be directly converted to the final this compound product. wikipedia.org

While acid-mediated hydrolysis of a ketimine intermediate in earlier synthetic routes to this compound was not particularly effective, base-mediated hydrolysis, such as with hydroxylamine (B1172632) hydrochloride, was preferred for the initial cleavage step. However, for subsequent purification steps, particularly for enriching the enantiomeric purity of the resulting chiral amine, diastereomeric salt formation with an appropriate acid is a preferred technique.

Development of Efficient Asymmetric Synthesis Routes for this compound

Asymmetric synthesis offers a more efficient alternative to chiral resolution by directly generating the desired enantiomer, thereby avoiding the waste associated with separating racemic mixtures. nih.govwikidata.org This approach is highly valued for producing pure chiral compounds with exceptional pharmaceutical properties. nih.gov

Utilization of Chiral Pool Precursors in Chemical Synthesis

The "chiral pool" refers to a collection of abundant, naturally occurring enantiopure building blocks. These precursors, which include compounds like amino acids, sugars, and terpenes, are valuable in chemical synthesis because their inherent chirality can be preserved throughout the reaction sequence, leading to improved synthesis efficiency.

For this compound, an efficient asymmetric synthesis route utilizes commercially available (S)-α-pinene as a chiral pool precursor. wikipedia.org This starting material, typically containing a 93.5% enantiomeric excess of the desired isomer, can be oxidized under phase-transfer conditions to yield the corresponding (R)-hydroxy ketone. wikipedia.org A notable advantage of this approach is that the enantiomeric purity of the starting (S)-α-pinene is largely retained, and in some cases, can even be enhanced during the subsequent synthetic processes.

Catalytic Asymmetric Transformations in this compound Production

Catalytic asymmetric transformations involve the use of chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates, thereby directly forming the desired enantiomer. This field has seen significant advancements, offering cost-effective, scalable, and environmentally sound methods for the synthesis of active pharmaceutical ingredients (APIs). nih.gov

In the production of this compound, an efficient asymmetric synthesis has been described that relies on the highly diastereoselective alkylation of a chiral Schiff base. This alkylation step proceeds with nearly complete transfer of chirality under mild reaction conditions. wikipedia.org Earlier synthetic strategies for this compound also explored chiral auxiliary-controlled imine reduction as a method to establish the stereogenic center within the molecule.

Enantioselective Reduction of Imines

The enantioselective reduction of imines is a crucial step in the asymmetric synthesis of chiral amines, which serve as key intermediates for many active pharmaceutical ingredients (APIs), including this compound. researchgate.netd-nb.infolibretexts.org This process typically involves the conversion of a prochiral imine into a chiral amine, ensuring the desired stereochemistry. d-nb.info

In the synthesis of this compound, a key intermediate imine is formed by the condensation of a chiral hydroxy ketone (derived from (S)-α-pinene) with 2-(aminomethyl)pyridine. acs.orgresearchgate.net While the direct enantioselective reduction of this specific imine is not explicitly detailed as a separate step in the provided search results for this compound, the broader context of asymmetric imine reduction is highly relevant. acs.orgresearchgate.net

General approaches to enantioselective imine reduction include:

Catalytic Hydrogenation: This method often utilizes transition metal catalysts, such as iridium complexes, to achieve high enantioselectivity. For instance, the synthesis of (S)-metolachlor employs an in situ generated iridium catalyst for imine hydrogenation, demonstrating high catalytic activity and enantioselectivity. libretexts.org

Hydrosilylation: Rhenium(V)-oxo complexes have been developed as catalysts for the enantioselective hydrosilylation of imines, offering a new class of catalysts for such transformations. nih.gov

Transfer Hydrogenation: Chiral phosphoric acids and other organocatalysts can facilitate asymmetric transfer hydrogenation of imines, leading to chiral amines. libretexts.org

The challenge in imine reduction often lies in achieving high enantiomeric excess (ee) and yield, while also considering the scalability and cost-effectiveness of the reagents and catalysts. d-nb.info

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are pivotal in introducing chirality into molecular structures, particularly in the synthesis of complex molecules like this compound. In the asymmetric synthesis of this compound, after the formation of an intermediate imine from (R)-hydroxy ketone and 2-(aminomethyl)pyridine, this imine undergoes an alkylation reaction with cyclohexylmethyl bromide or iodide. acs.orgresearchgate.net This alkylation proceeds with nearly complete transfer of chirality under mild conditions, which is critical for achieving the high enantiomeric purity of the final product. acs.orgresearchgate.net

This strategy highlights the effectiveness of chiral auxiliary-based methodologies in achieving high stereocontrol in C-C bond-forming reactions. researchgate.netsoton.ac.uk

Optimization of Reaction Conditions and Catalytic Systems for Scalable Research

Optimization of reaction conditions and catalytic systems is paramount for transforming a laboratory-scale synthesis into a process suitable for scalable research and eventual preclinical material production. For this compound, significant optimization efforts were undertaken to enhance efficiency and reproducibility. acs.org

Key aspects of optimization included:

Base Selection: Initial experiments using lithium diisopropylamide as a base were abandoned due to potential downstream separation issues and cost concerns. acs.org

Temperature Control: It was found that the reported reaction temperature of -78 °C was not necessary for efficient stereocontrol of the alkylation step. A broader range of -10 to 0 °C was sufficient, offering more practical and less energy-intensive conditions for scalability. acs.org

Electrophile Choice: While cyclohexylmethyl iodide was the preferred electrophile, the process was also demonstrated on a large scale using cyclohexylmethyl bromide, especially when multi-kilogram quantities were readily available. acs.org

Reaction Time: The alkylation reaction was complete within 7 hours but could be stirred for up to 16 hours without degradation, providing flexibility for process control. acs.org

These optimizations allow for more robust and efficient synthesis, crucial for producing multigram quantities required for research and preclinical studies. acs.orgacs.org

Table 1: Optimized Alkylation Reaction Conditions for this compound Intermediate

| Parameter | Initial Conditions (Example) | Optimized Conditions (Range) | Impact on Process |

| Base | Lithium diisopropylamide | Alternative (not specified) | Improved separation, reduced cost acs.org |

| Temperature (°C) | -78 | -10 to 0 | Enhanced practicality, reduced energy consumption acs.org |

| Electrophile | Cyclohexylmethyl iodide | Iodide or Bromide | Flexibility in raw material sourcing acs.org |

| Reaction Time (h) | Not specified | 7-16 | Process flexibility, ensured completion acs.org |

Scale-Up Considerations for Preclinical Material Production of this compound

Scaling up the synthesis of an active pharmaceutical ingredient (API) like this compound from research to preclinical material production involves numerous challenges and requires a meticulous approach. pharmafocusasia.com The primary goal shifts from demonstrating feasibility to ensuring a practical, safe, and cost-effective process that can consistently deliver high-quality material in larger quantities. pharmafocusasia.com

Challenges in Process Efficiency and Reproducibility for Bulk Material

Transferring a synthesis from a laboratory setting to bulk material production introduces several complexities:

Differences in Goals: Medicinal chemists prioritize synthetic route diversity and flexibility, while process chemists focus on practicality, safety, and cost-effectiveness for large-scale production. pharmafocusasia.com

Heat Transfer and Mixing: As reaction volumes increase, managing heat dissipation or addition and ensuring efficient mixing becomes more challenging, potentially leading to hot spots, uneven reaction, or byproduct formation.

Impurity Profile: The impurity profile can change significantly at scale due to altered reaction kinetics, heat transfer, or material handling. Process chemists need full control of impurities throughout the entire process, unlike medicinal chemists who might defer impurity removal to final purification. pharmafocusasia.com

Raw Material Availability and Cost: Raw materials that are readily available and affordable at a small scale might be scarce or prohibitively expensive for bulk production. pharmafocusasia.com

Reproducibility: Maintaining consistent yields, purity, and stereochemical integrity across different batches and larger scales is crucial but often difficult to achieve without thorough process understanding and control. pharmafocusasia.com

Safety: Reactions that are manageable at a small scale might pose significant safety risks (e.g., exotherms, hazardous reagents) when scaled up. pharmafocusasia.com

For this compound, the asymmetric synthesis was described on a multigram scale, and the oxidation procedure for a chiral auxiliary was scaled up to a 20 kg scale in a pilot plant using 20 and 50-gallon glass-lined reactors, demonstrating the feasibility of larger-scale production. acs.orgacs.org

Strategies for Recycling and Maintaining Enantiomeric Purity in Large-Scale Synthesis

Maintaining high enantiomeric purity and implementing recycling strategies are critical for the economic and environmental sustainability of large-scale chiral synthesis.

Crystallization for Enantiomeric Purity: For this compound, the isolation of the key (S)-pyridylamine intermediate with high enantiomeric purity (>99% ee) was achieved through crystallization with L-tartaric acid. acs.org Crystallization is a highly effective and scalable method for purifying enantiomers and maintaining their purity. soton.ac.uk

Dynamic Kinetic Resolution (DKR): In other chiral syntheses, DKR techniques, which combine racemization of the undesired enantiomer with a stereoselective reaction, can achieve theoretical yields of up to 100% of the desired enantiomer, improving economics and reducing waste. symeres.com

Catalyst Recycling: The use of deep eutectic solvents (DESs) in metal-based asymmetric catalysis can enable the reuse of both the solvent and the metal catalyst multiple times, enhancing sustainability. researchgate.net

Integration of Green Chemistry Principles in this compound Synthetic Methodologies

The integration of green chemistry principles into synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. imist.masigmaaldrich.com While specific detailed "green" metrics for this compound's synthesis are not extensively elaborated in the provided search results, the general principles can be applied to its reported asymmetric route.

The 12 Principles of Green Chemistry provide a framework for sustainable chemical design:

Prevention: Minimizing waste generation is a primary goal. imist.masigmaaldrich.comnih.gov The efficient asymmetric synthesis of this compound, aiming for high yields and high enantiomeric purity, inherently reduces waste by minimizing the formation of undesired byproducts or enantiomers that would require separation and disposal. acs.orgacs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. imist.masigmaaldrich.comnih.govacs.org The asymmetric alkylation step, proceeding with nearly complete transfer of chirality, contributes to good atom economy by efficiently utilizing the chiral auxiliary and reagents. acs.orgresearchgate.net

Less Hazardous Chemical Syntheses: Designing syntheses to use and generate substances with little or no toxicity. imist.masigmaaldrich.comnih.gov The shift away from lithium diisopropylamide in the optimization of this compound synthesis, partly due to potential downstream problems, aligns with this principle. acs.org

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous. sigmaaldrich.comnih.gov While specific solvent choices for this compound's industrial synthesis are not detailed, the general trend in green chemistry is towards less hazardous solvents or solvent-free conditions. imist.masigmaaldrich.com

Design for Energy Efficiency: Minimizing energy requirements. sigmaaldrich.comnih.govacs.org The optimization of the alkylation reaction temperature to a range of -10 to 0 °C, rather than -78 °C, significantly reduces energy consumption associated with cooling. acs.orgacs.org

Use of Renewable Feedstocks: Utilizing renewable raw materials. imist.masigmaaldrich.comnih.gov The use of commercially available (S)-α-pinene, a naturally derived chiral pool material, as a starting point for the chiral auxiliary aligns with this principle. acs.orgresearchgate.netresearchgate.net

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., protecting groups). imist.masigmaaldrich.comnih.govacs.org While the this compound synthesis involves a chiral auxiliary that is later cleaved, the efficiency of the chirality transfer and subsequent isolation by crystallization reduces the need for extensive purification steps that might otherwise involve additional derivatization. acs.orgacs.org

Catalysis: Using catalytic reagents (as selective as possible) over stoichiometric ones. imist.masigmaaldrich.comnih.gov The mention of catalytic methods in asymmetric synthesis for APIs generally, and the use of phase-transfer conditions for oxidation in this compound synthesis, points towards the application of catalytic principles. acs.orgresearchgate.net

Pharmacological Mechanisms of Action of Ontazolast in Preclinical Models

Inhibition of Leukotriene Biosynthesis in Cellular Systems

Ontazolast exerts its anti-inflammatory effects by inhibiting the biosynthesis of leukotrienes, which are potent lipid mediators derived from arachidonic acid and play crucial roles in inflammatory processes. epo.orgfrontiersin.orgscribd.com

Modulation of Arachidonic Acid Release in Leukocytes

This compound has been shown to potently inhibit leukotriene biosynthesis by effectively blocking the release of arachidonic acid in human polymorphonuclear leukocytes (PMNs). mdpi.comwikipedia.org Arachidonic acid, a polyunsaturated fatty acid, is typically esterified in membrane phospholipids (B1166683). Upon cellular activation, such as by immunological or non-immunological stimuli, arachidonic acid is released from these membrane phospholipids through the action of phospholipase A2 (PLA2) enzymes, serving as a critical precursor for eicosanoid biosynthesis, including leukotrienes. frontiersin.orgscribd.commdpi.com Studies have demonstrated that (R)-Ontazolast, a form of this compound, exhibits an impressive IC50 value of 0.001 µM in human polymorphonuclear leukocytes, indicating its high potency in inhibiting this initial step of leukotriene formation. mdpi.comwikipedia.org

Table 1: Inhibition of Arachidonic Acid Release in Human PMNs

| Compound | Cell Type | Mechanism | IC50 (µM) | Reference |

| (R)-Ontazolast | Human Polymorphonuclear Leukocytes | Blocking Arachidonic Acid Release | 0.001 | mdpi.comwikipedia.org |

Specificity for Leukotriene B4 (LTB4) Biosynthesis Pathways

This compound demonstrates a high degree of specificity for inhibiting the biosynthesis of Leukotriene B4 (LTB4). frontiersin.org LTB4 is a significant pro-inflammatory lipid mediator produced by leukocytes in response to various inflammatory stimuli. epo.orgnih.gov Its synthesis involves the conversion of leukotriene A4 (LTA4) by the enzyme leukotriene A4 hydrolase (LTA4H). epo.orgfrontiersin.orgmdpi.com this compound has been identified as a potent inhibitor of calcium ionophore A23187-stimulated LTB4 biosynthesis in human peripheral blood leukocytes, with an IC50 value of 1 nM. This low IC50 value underscores its potent and specific action on the LTB4 biosynthesis pathway.

Table 2: Inhibition of LTB4 Biosynthesis

| Compound | Stimulus | Cell Type | IC50 (nM) | Reference |

| This compound | Calcium Ionophore A23187 | Human Peripheral Blood Leukocytes | 1 |

Molecular Target Identification and Pathway Interaction Research

Research into this compound's molecular targets and pathway interactions has primarily focused on its role as a leukotriene receptor antagonist.

Characterization of Leukotriene Receptor Antagonism

This compound is classified as a leukotriene receptor antagonist. acrobiosystems.com Specifically, it functions as a leukotriene B4 receptor (LTB4R) antagonist. nih.gov Leukotriene receptor antagonists operate by blocking the actions of leukotrienes, thereby mitigating their inflammatory effects. acrobiosystems.com This antagonism prevents leukotrienes from binding to their respective receptors and initiating downstream signaling cascades that contribute to inflammation, bronchoconstriction, and other physiological responses.

Investigation of Involvement in GPCR/G Protein Signaling Pathways

Leukotriene receptors, including the LTB4 receptor, are known to belong to the family of G protein-coupled receptors (GPCRs). GPCRs are a large group of cell surface receptors that detect molecules outside the cell and activate cellular responses by coupling with G proteins. As a leukotriene B4 receptor antagonist, this compound's mechanism of action inherently involves interaction with these GPCRs. However, specific detailed research into this compound's direct involvement in modulating particular G protein signaling pathways (e.g., Gs, Gi, Gq) beyond its antagonism of the LTB4 receptor is not extensively detailed in the available preclinical literature. GPCRs, upon ligand binding, undergo conformational changes that activate associated G proteins, leading to the exchange of GDP for GTP on the alpha subunit and subsequent dissociation of G protein subunits to affect intracellular signaling proteins. acrobiosystems.com

Research into Calcium Ionophore-Stimulated Response Inhibition

This compound has been shown to potently inhibit responses stimulated by calcium ionophores. Calcium ionophores, such as A23187, are agents that increase the intracellular concentration of calcium ions. This increase in intracellular calcium is a critical signal that triggers the release of arachidonic acid from membrane phospholipids and subsequently stimulates the biosynthesis of leukotrienes in intact leukocytes. mdpi.com this compound's ability to inhibit calcium ionophore A23187-stimulated LTB4 biosynthesis in human peripheral blood leukocytes with an IC50 of 1 nM highlights its efficacy in interfering with this calcium-dependent inflammatory pathway. This mechanism suggests that this compound may act upstream of or at the level of calcium-mediated events crucial for leukotriene production.

Preclinical Efficacy Studies of Ontazolast in Non Human Models

In Vitro Cellular Models for Inflammatory Response Evaluation

The initial evaluation of Ontazolast's anti-inflammatory properties was conducted using isolated human cells to assess its direct effects on key inflammatory pathways.

Human polymorphonuclear leukocytes (PMNLs), key cells in the inflammatory response, were utilized to investigate the inhibitory effects of this compound on chemotaxis, a critical process in the recruitment of immune cells to sites of inflammation. The chemoattractant used in these studies was leukotriene B4 (LTB4), a potent inflammatory mediator.

The results demonstrated that this compound effectively inhibited the LTB4-induced chemotaxis of human PMNLs in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 180 nM. This finding indicates that this compound can significantly impede the migration of these immune cells towards an inflammatory stimulus.

| Parameter | Value |

| Cell Type | Human Polymorphonuclear Leukocytes (PMNLs) |

| Stimulus | Leukotriene B4 (LTB4) |

| Effect Measured | Inhibition of Chemotaxis |

| IC50 | 180 nM |

Further in vitro studies focused on the ability of this compound to inhibit the synthesis and release of leukotrienes, which are pivotal lipid mediators of inflammation. These experiments also utilized human PMNLs. The synthesis of LTB4 was induced by the calcium ionophore A23187, a substance that triggers the release of arachidonic acid and subsequent leukotriene production.

This compound demonstrated a potent and concentration-dependent inhibition of A23187-induced LTB4 synthesis in human PMNLs. The IC50 value for this inhibitory activity was found to be 24 nM, highlighting its significant capacity to block the production of this key pro-inflammatory molecule at a cellular level.

| Parameter | Value |

| Cell Type | Human Polymorphonuclear Leukocytes (PMNLs) |

| Stimulus | Calcium Ionophore A23187 |

| Effect Measured | Inhibition of LTB4 Synthesis |

| IC50 | 24 nM |

In Vivo Non-Human Animal Models of Inflammatory Conditions

Following the promising in vitro results, the efficacy of this compound was evaluated in several in vivo animal models designed to mimic human inflammatory diseases.

An established model of allergic asthma in ovalbumin-sensitized guinea pigs was used to assess the in vivo efficacy of this compound in a respiratory disease context. In this model, allergen challenge leads to an immediate and pronounced bronchoconstriction, a hallmark of an asthmatic response.

Oral administration of this compound one hour prior to the allergen challenge resulted in a dose-dependent inhibition of the resulting bronchoconstriction. The median effective dose (ED50) for this protective effect was determined to be 0.3 mg/kg. This result suggests that this compound can effectively counteract allergen-induced airway narrowing in a relevant animal model of asthma.

| Parameter | Value |

| Animal Model | Ovalbumin-sensitized guinea pig |

| Disease Model | Allergic Asthma (Allergen-induced bronchoconstriction) |

| Route of Administration | Oral |

| Effect Measured | Inhibition of Bronchoconstriction |

| ED50 | 0.3 mg/kg |

To evaluate the efficacy of this compound in more generalized models of inflammation, two different animal models were employed: carrageenan-induced pleurisy in rats and arachidonic acid-induced ear edema in mice.

In the carrageenan-induced pleurisy model, the injection of carrageenan into the pleural cavity of rats induces an acute inflammatory response characterized by the accumulation of inflammatory exudate and the infiltration of leukocytes, primarily neutrophils. Oral administration of this compound one hour before the carrageenan injection led to a dose-dependent inhibition of leukocyte infiltration into the pleural cavity. The ED50 for this effect was 1.2 mg/kg.

The second model involved the topical application of arachidonic acid to the ears of mice, which rapidly induces a localized inflammatory response manifesting as edema. When administered orally one hour prior to the application of arachidonic acid, this compound produced a dose-dependent inhibition of the ear edema. The ED50 for this anti-inflammatory effect was found to be 0.8 mg/kg.

These findings from generalized inflammation models further support the anti-inflammatory potential of this compound across different types of inflammatory insults.

| Parameter | Carrageenan-Induced Pleurisy (Rat) | Arachidonic Acid-Induced Ear Edema (Mouse) |

| Animal Model | Rat | Mouse |

| Disease Model | Acute Inflammation | Localized Inflammation |

| Route of Administration | Oral | Oral |

| Effect Measured | Inhibition of Leukocyte Infiltration | Inhibition of Edema |

| ED50 | 1.2 mg/kg | 0.8 mg/kg |

Advanced Drug Delivery Methodologies for Ontazolast Research

Design and Development of Lipid-Based Formulations for Enhanced Preclinical Pharmacokinetics

Lipid-based formulations (LBFs) are a prominent strategy for improving the oral bioavailability of poorly water-soluble drug candidates like Ontazolast. drug-dev.comdrug-dev.com These systems enhance drug solubility within the gastrointestinal (GI) tract, facilitate dissolution, and promote subsequent absorption. drug-dev.com LBFs are also leveraged to potentially bypass hepatic first-pass metabolism by directing drug absorption towards the intestinal lymphatic system. researchgate.netnih.gov

Preclinical studies on this compound have demonstrated the substantial benefit of lipid-based formulations. A suspension formulation of this compound in rats yielded less than 1% bioavailability. However, when administered as a 20% soybean oil-in-water emulsion, the bioavailability increased to approximately 9%. nih.gov This significant enhancement highlights the potential of lipid-based systems in improving the pharmacokinetic profile of this compound. nih.gov

Table 1: Preclinical Oral Bioavailability of this compound Formulations in Rats

| Formulation Type | Bioavailability (%) | Reference |

| Suspension | <1 | nih.gov |

| 20% Soybean Oil-in-Water Emulsion | ~9 | nih.gov |

| Semisolid SEDDS (Peceol and Gelucire 44/14) | Similar to Emulsion | nih.gov |

Self-Emulsifying Drug Delivery Systems (SEDDS and SMEDDS) as Research Tools

Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures comprising a drug, lipids, and surfactants, often supplemented with co-solvents or co-surfactants. sci-hub.seresearchgate.netcsmres.co.ukpharmasm.com Upon contact with aqueous media in the GI tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions. sci-hub.seresearchgate.net This self-emulsification process generates a large interfacial surface area, which is crucial for optimizing the absorption of poorly water-soluble drugs. rjptonline.orgrjptonline.org

Research into this compound delivery has explored SEDDS formulations. Semisolid SEDDS composed of Peceol and Gelucire 44/14 were found to produce bioavailability similar to that achieved with the 20% soybean oil-in-water emulsion in preclinical rat models. nih.gov Furthermore, these SEDDS formulations promoted more rapid absorption of this compound and resulted in the highest concentration of the drug within chylomicron triglycerides, suggesting an enhanced lymphatic transport mechanism. rjptonline.org

Physicochemical Characteristics and Emulsification Properties in Preclinical Assessment

The effectiveness of SEDDS and SMEDDS as drug delivery tools is heavily reliant on their physicochemical characteristics and emulsification properties. scholaris.caresearchgate.net These systems are designed to spontaneously and rapidly emulsify under mild agitation upon dilution in aqueous environments, such as the GI fluids. sci-hub.secsmres.co.uk

A key distinguishing factor between SEDDS and SMEDDS lies in the size of the emulsion droplets they form. SEDDS typically produce opaque dispersions with droplet sizes ranging from approximately 100 nm to 5 µm. rjptonline.orgrjptonline.org In contrast, SMEDDS form optically clear or translucent microemulsions with significantly smaller droplet sizes, generally less than 100 nm. sci-hub.sepharmasm.comrjptonline.org For optimal emulsifying performance, the surfactants incorporated into SEDDS formulations should possess a high hydrophilic-lipophilic balance (HLB) and high hydrophilicity. This ensures the rapid formation of oil-in-water droplets and efficient spreading of the formulation within the aqueous media, thereby preventing the precipitation of the drug compound within the GI lumen and maintaining it in a solubilized state for prolonged absorption. csmres.co.uk

Excipient Selection and Optimization for Enhanced Drug Solubilization and Dispersion

The selection and optimization of excipients are critical steps in the design and development of SEDDS and SMEDDS for enhanced drug solubilization and dispersion. sci-hub.seresearchgate.netscholaris.caucl.ac.uk A wide array of excipients is available, including various triglycerides, partial glycerides, semisynthetic oily esters, and non-ionic surfactants. sci-hub.se The choice of excipients must carefully balance the formulation's solvent capacity to dissolve the required drug dose with the risk of drug precipitation upon dilution within the GI tract. sci-hub.seresearchgate.net

For this compound, specific excipients like Peceol and Gelucire 44/14 have been utilized in successful semisolid SEDDS formulations. nih.gov this compound itself exhibits a solubility of 55 mg/mL in soybean oil, indicating its lipophilic nature and suitability for lipid-based systems. rjptonline.org Solubility screening is an essential initial step in determining suitable excipients. drug-dev.com The inclusion of appropriate surfactants in these formulations further aids in improving drug absorption from the gut. researchgate.net Careful excipient selection can also minimize physical and chemical interactions with the drug, thereby inhibiting drug precipitation within the formulation. ucl.ac.uk

Microemulsion and Nanoemulsion Systems in Preclinical Drug Delivery Research

Beyond SEDDS/SMEDDS, microemulsions (MEs) and nanoemulsions (NEs) represent other significant lipid-based systems explored in preclinical drug delivery research. Microemulsions are thermodynamically stable, optically isotropic mixtures of two immiscible liquids, a surfactant, and a co-surfactant, forming nanodroplets. researchopenworld.comnih.gov Nanoemulsions, while thermodynamically unstable, exhibit high kinetic stability and possess small droplet sizes, typically ranging from 1 to 100 nm, compared to microemulsions which usually have mean droplet sizes between 100-400 nm. nih.govresearchgate.netresearchgate.netmdpi.com

Both microemulsions and nanoemulsions offer several advantages for drug delivery, including enhanced drug solubility, increased bioavailability, protection of encapsulated compounds, and the potential to increase drug permeation across biological barriers. researchopenworld.comnih.govresearchgate.netmdpi.com Their inner oil phase provides a suitable environment for the solubilization of lipophilic drugs, leading to high encapsulation efficiencies. nih.gov For this compound, a 20% soybean oil-in-water emulsion was shown to significantly increase its oral bioavailability in rats. nih.gov

Exploration of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for this compound Delivery Research

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) represent advanced lipid nanoparticle technologies with significant potential for drug delivery research, including for compounds like this compound. drug-dev.comavestia.com SLNs, considered the first generation of lipid nanoparticles, are composed of solid functional lipids, such as fatty acids, monoglycerides, diglycerides, and triglycerides, along with surfactants. drug-dev.comnih.gov They offer several advantages, including excellent physical stability, good release profiles, high drug loading capacity, and the ability to enhance bioavailability by promoting lymphatic delivery, thereby avoiding first-pass metabolism. drug-dev.comnih.govmdpi.com

Research on Intestinal Lymphatic Transport Mechanisms for this compound Absorption

Research into the intestinal lymphatic transport mechanisms for this compound absorption is crucial given the drug's poor aqueous solubility and extensive hepatic first-pass metabolism. nih.gov The intestinal lymphatic system provides an alternative absorptive pathway for highly lipophilic drugs, allowing them to bypass the liver and thus avoid significant first-pass metabolism, ultimately increasing oral bioavailability. nih.govresearchgate.netniscpr.res.inresearchgate.net

For this compound, preclinical studies have shown that lipid-based formulations significantly increased the amount of the drug transported by the lymph. nih.govresearchgate.net This lymphatic transport was observed to vary directly with the amount of concurrent triglyceride transport. nih.gov Furthermore, semisolid SEDDS formulations of this compound led to the highest concentrations of the drug in chylomicron triglycerides, suggesting that these systems enhance lymphatic drug transport through a concentration-partitioning phenomenon within the enterocytes. rjptonline.org

The mechanisms by which drugs access the intestinal lymphatics primarily involve their association with lipoproteins, specifically chylomicrons, which are formed during the re-esterification of triglycerides within the enterocytes. niscpr.res.inresearchgate.netresearchgate.net Highly lipophilic drugs, typically with a log P greater than 5 and good solubility in long-chain triglycerides, are particularly favored for this route. researchgate.net While this compound has a log P of 4 rjptonline.org, its enhanced lymphatic transport with lipid formulations indicates its ability to utilize this pathway to some extent. The process of lymphatic absorption is generally slower compared to portal blood absorption due to the complex sequence of events involved. niscpr.res.in

Future Directions and Research Perspectives on Ontazolast

Exploration of Novel Mechanisms and Undiscovered Molecular Targets

While Ontazolast is known to potently inhibit leukotriene biosynthesis by blocking the release of arachidonic acid, and acts as a leukotriene receptor antagonist, future research endeavors aim to explore potential novel mechanisms of action or undiscovered molecular targets. idrblab.netmedchemexpress.com This approach aligns with broader drug discovery strategies that seek to identify new target sites or pathways, particularly in areas where existing treatments face challenges such as resistance. mdpi.commdpi.comturkjps.org Investigating whether this compound interacts with other biological pathways or modulates additional molecular targets could broaden its therapeutic applicability beyond its established role in leukotriene-mediated processes. Such explorations are crucial for identifying synergistic effects or entirely new indications for the compound.

Advanced Formulation Technologies for Improved Preclinical Efficacy

The inherent challenges associated with the physicochemical properties of many drug candidates, including issues with solubility and bioavailability, necessitate the development of advanced formulation technologies. catalent.comascendiacdmo.comresearchgate.net For lipophilic compounds like this compound, sophisticated formulation strategies are vital to enhance absorption, improve pharmacokinetic (PK) profiles, and optimize pharmacodynamic (PD) responses in preclinical studies. catalent.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Lipid-based formulations, such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), have been investigated for this compound to improve its oral bioavailability and facilitate its transport via the lymphatic system. researchgate.netresearchgate.netresearchgate.netjapsonline.comnih.gov These technologies work by enhancing drug solubilization within the gastrointestinal tract, stimulating lymphatic uptake, and improving membrane permeability. researchgate.netresearchgate.net

Table 1: Advanced Formulation Technologies Explored for this compound

| Formulation Type | Key Benefit | Reference |

| Emulsion | Lymphatic targeting, improved bioavailability | researchgate.netjapsonline.com |

| Microemulsion | Lymphatic targeting, improved bioavailability | researchgate.netjapsonline.com |

| Self-Emulsifying Drug Delivery System (SEDDS) | Enhanced solubilization, stimulated lymphatic transport, improved permeability, increased bioavailability | researchgate.netnih.govresearchgate.netresearchgate.net |

Investigation of Targeted Delivery Strategies in Preclinical Models

Targeted delivery strategies aim to direct drugs to specific sites within the body, thereby improving therapeutic efficacy and minimizing off-target effects. nih.govmdpi.com For this compound, a key area of investigation in preclinical models involves strategies to enhance its intestinal lymphatic transport. researchgate.netnih.govresearchgate.netjapsonline.com The lymphatic system offers a pathway to bypass the liver's first-pass metabolism, which can significantly improve the systemic bioavailability of certain lipophilic drugs. researchgate.netresearchgate.netjapsonline.com Compounds such as Cyclosporine, Halofantrine, and Penclomedine, alongside this compound, have been studied in the context of their preferential absorption through the lymphatic system when administered with lipid-based formulations. researchgate.netnih.govresearchgate.net Preclinical models, including cannulated rat models, are employed to precisely assess the extent of lymphatic transport and evaluate the efficacy of these targeted delivery approaches. frontiersin.org Advanced nanoparticle designs, potentially incorporating surface modifications like PEGylation or ligand conjugation, are under development to achieve more precise targeting to specific cells or regions within the gastrointestinal tract or other disease sites. nih.govmdpi.com

Integration of Computational and Experimental Approaches in Preclinical Development Pipelines

The integration of computational and experimental approaches is becoming increasingly vital in modern preclinical development pipelines, offering a more efficient and cost-effective pathway for drug formulation and optimization. researchgate.netnih.govmdpi.com Computational tools, such as molecular dynamics (MD) simulations and docking, are extensively used for pre-formulation screening of carriers and for predicting the loading capacity of drug molecules within specific delivery systems. nih.govmdpi.com These in silico methods provide a highly detailed understanding of molecular interactions between the drug and its carrier, enabling researchers to make informed decisions early in the development process. nih.gov Furthermore, computational models, when combined with drug biopharmaceutical profiling, can support higher-throughput selection of optimal lipid-based formulations. researchgate.net Machine learning (ML) models also offer a less computationally intensive alternative, providing complementary or comparable results to MD and docking approaches for predicting drug loading and other critical formulation parameters. mdpi.com The synergy between computational predictions and experimental validation is crucial for generating reliable data, accelerating development timelines, and ultimately bringing promising compounds like this compound closer to clinical application. nih.gov

Q & A

Q. What is the molecular mechanism of Ontazolast in modulating leukotriene B4 (LTB4) signaling?

this compound acts as a competitive antagonist of the LTB4 receptor (LTB4R), inhibiting calcium ionophore A23187-stimulated LTB4 biosynthesis in human peripheral blood leukocytes (IC₅₀ = 1 nM) . Researchers can validate this mechanism via in vitro assays using human leukocytes, measuring reductions in LTB4 production via ELISA or LC-MS. Dose-response curves should be constructed to confirm potency and selectivity against related receptors (e.g., cysteinyl leukotriene receptors) .

Q. What are the critical physicochemical properties of this compound influencing its preclinical pharmacokinetics?

this compound's low aqueous solubility (0.14 µg/mL) and high lipophilicity (logP ~4.2) contribute to poor oral bioavailability (<1% in suspension formulations). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₁H₂₅N₃O | |

| SMILES | O1C(NC(CC2CCCCC2)C2NCCCC2)NC2C1CCC(C2)C | |

| Solubility (water) | 0.14 µg/mL | |

| FDA Unique Ingredient ID | 8P8TW6B25I |

These properties necessitate lipid-based formulations (e.g., emulsions, SEDDS) to enhance absorption .

Advanced Research Questions

Q. How can researchers optimize lipid-based formulations to improve this compound’s lymphatic transport and bioavailability?

A double-cannulated rat model demonstrated that lipid formulations (e.g., 20% soybean oil-in-water emulsions) increase bioavailability to ~9% by promoting lymphatic transport. Key strategies include:

- Using excipients like Gelucire 44/14 (lipid surfactant) and Peceol (glyceryl monooleate) to form self-emulsifying drug delivery systems (SEDDS) .

- Correlating triglyceride transport rates with this compound absorption kinetics to identify optimal lipid ratios.

- Prolonging gastric emptying time via viscous lipid matrices to enhance solubilization .

Q. What methodologies resolve contradictions in this compound’s first-pass metabolism across preclinical species?

Discrepancies in hepatic metabolism data (e.g., rat vs. human microsomal stability) require:

- Comparative metabolite profiling : Use LC-HRMS to identify species-specific oxidative metabolites (e.g., CYP3A4-mediated vs. CYP2D6).

- Portal vein cannulation studies : Directly measure hepatic extraction ratios in rats to isolate gut vs. liver metabolism contributions .

- PBPK modeling : Integrate in vitro metabolic clearance data with physiological parameters to predict human pharmacokinetics .

Q. How should experimental designs address variability in this compound’s anti-inflammatory efficacy across disease models?

Inconsistent efficacy in asthma vs. COPD models may stem from differences in LTB4R expression or immune cell infiltration. Recommendations:

- Disease-specific biomarker profiling : Quantify LTB4 levels in bronchoalveolar lavage (BAL) fluid and correlate with histopathology scores.

- Dose-ranging studies : Use adaptive trial designs to identify optimal dosing in heterogeneous populations (e.g., neutrophilic vs. eosinophilic asthma) .

- Combination therapy screens : Test this compound with corticosteroids or PDE4 inhibitors to assess synergistic effects .

Methodological Guidelines

-

Data Reproducibility :

-

Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.